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Pralsetinib's Potency Across Diverse RET
Fusions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pralsetinib's efficacy against various RET

fusion partners, supported by experimental data from preclinical and clinical studies. The

information is intended to inform research and development efforts in the field of targeted

oncology.

Executive Summary
Pralsetinib (GAVRETO®) is a potent and selective oral inhibitor of the RET (Rearranged

during Transfection) receptor tyrosine kinase.[1][2] Oncogenic RET fusions are drivers in a

subset of non-small cell lung cancers (NSCLC), thyroid cancers, and other solid tumors.[3][4][5]

Clinical data, primarily from the pivotal ARROW trial, has demonstrated that Pralsetinib
induces rapid, robust, and durable anti-tumor responses across a wide range of RET fusion-

positive solid tumors, irrespective of the specific fusion partner.[5][6][7]

Comparative Efficacy of Pralsetinib
The efficacy of Pralsetinib has been extensively evaluated in the multi-cohort, open-label,

phase I/II ARROW study (NCT03037385).[3][8][9] The following tables summarize the key

efficacy data in patients with RET fusion-positive tumors.
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Table 1: Efficacy of Pralsetinib in RET Fusion-Positive
Non-Small Cell Lung Cancer (NSCLC)

Patient Cohort
Overall Response
Rate (ORR)

Median Duration of
Response (DOR)

Median
Progression-Free
Survival (PFS)

Treatment-Naïve
72% (95% CI: 60-82)

[3]
Not Reached[3] 13.0 months[3]

Previously Treated

with Platinum-Based

Chemotherapy

59% (95% CI: 50-67)

[3]
22.3 months[3] 16.5 months[3]

Overall Efficacy

Population (N=281)

70.3% (95% CI: 64.3-

75.8)[8]

19.1 months (95% CI:

14.5-27.9)[8]

13.1 months (95% CI:

11.4-16.8)[8]

Table 2: Efficacy of Pralsetinib in Other RET Fusion-
Positive Solid Tumors

Tumor Type
Overall Response
Rate (ORR)

Median Duration of
Response (DOR)

Median
Progression-Free
Survival (PFS)

Various Solid Tumors

(excluding NSCLC

and thyroid cancer)

57% (95% CI: 35-77)

[6][7]
12 months[6][7] 7 months[6][7]

Thyroid Cancer
91% (95% CI: 59-100)

[4]
Not Reached Not Reported

Pancreatic Cancer,

Cholangiocarcinoma,

Sarcoma,

Neuroendocrine

Tumors, etc.

Responses observed

across various tumor

types[5][10][11][12]

11.1 months (95% CI:

5.5-25.1)[10][11]

7 months (95% CI:

3.9-12.8)[10][11]

Notably, responses to Pralsetinib have been observed regardless of the specific RET fusion

partner, with common partners including KIF5B, CCDC6, and NCOA4.[1][4][6][7] Preclinical
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studies have shown that Pralsetinib potently inhibits various RET fusions with IC50 values in

the sub-nanomolar range.[2][13]

Experimental Protocols
The validation of Pralsetinib's efficacy relies on a combination of preclinical and clinical

experimental designs.

Preclinical Evaluation
In Vitro Kinase Assays: Purified wild-type and mutant RET kinase domains, along with

various RET fusion proteins (e.g., KIF5B-RET, CCDC6-RET), are used to determine the half-

maximal inhibitory concentration (IC50) of Pralsetinib. These assays quantify the direct

inhibitory effect of the drug on the kinase's enzymatic activity. Pralsetinib has demonstrated

IC50 values of less than 0.5 nM for oncogenic RET fusions.[13]

Cell-Based Proliferation Assays: Cancer cell lines engineered to express specific RET

fusions are cultured in the presence of varying concentrations of Pralsetinib. The effect on

cell viability and proliferation is measured to determine the cellular IC50.

In Vivo Tumor Models: Xenograft or patient-derived xenograft (PDX) models, where human

tumor cells with specific RET fusions are implanted into immunocompromised mice, are

utilized.[14][15] These models allow for the in vivo assessment of Pralsetinib's anti-tumor

activity, pharmacokinetics, and pharmacodynamics.

Clinical Trial Protocol: The ARROW Study
The ARROW trial (NCT03037385) is a phase 1/2, multi-cohort, open-label study that evaluated

the safety and efficacy of Pralsetinib in patients with RET-altered solid tumors.[3][8]

Patient Population: Eligible patients were adults with locally advanced or metastatic solid

tumors harboring a RET gene alteration, identified by a validated molecular assay.[3]

Patients were enrolled into different cohorts based on tumor type and prior treatment history.

Treatment: Pralsetinib was administered orally at a starting dose of 400 mg once daily.[3]

Endpoints: The primary endpoints were Overall Response Rate (ORR) and safety.[8][11]

Secondary endpoints included Duration of Response (DOR), Progression-Free Survival

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://go.drugbank.com/drugs/DB15822
https://www.clinpgx.org/labelAnnotation/PA166235981
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.clinpgx.org/labelAnnotation/PA166235981
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.researchgate.net/figure/Efficacy-of-vepafestinib-in-RET-fusion-dependent-disease-models-in-vivo-Cell-lines_fig5_374154429
https://journals.biologists.com/dmm/article/14/2/dmm047779/223294/RET-inhibition-in-novel-patient-derived-models-of
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35973665/
https://www.asco.org/abstracts-presentations/ABSTRACT503532
https://pubmed.ncbi.nlm.nih.gov/35973665/
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35973665/
https://www.asco.org/abstracts-presentations/ABSTRACT503532
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3116
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(PFS), and Overall Survival (OS).[8][11] Tumor responses were assessed by blinded

independent central review according to RECIST v1.1 criteria.[8]

Visualizing the Science
The following diagrams illustrate the key pathways and processes involved in Pralsetinib's

mechanism of action and its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

2. go.drugbank.com [go.drugbank.com]

3. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer
including as first-line therapy: update from the ARROW trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. onclive.com [onclive.com]

5. Pralsetinib targeted therapy achieves benefits for patients with RET gene fusions across
cancer types | MD Anderson Cancer Center [mdanderson.org]

6. Pan-cancer efficacy of pralsetinib in patients with RET fusion-positive solid tumors from
the phase 1/2 ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from
the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]

8. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-
positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]

9. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting
Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung
Cancer and Other Advanced Solid Tumors [prnewswire.com]

10. Efficacy and safety of pralsetinib in <em>RET</em> fusion-positive solid tumors: Final
data from the ARROW trial. - ASCO [asco.org]

11. ascopubs.org [ascopubs.org]

12. Pralsetinib Shows Promise in Diverse RET Fusion-Positive Cancers | MedPage Today
[medpagetoday.com]

13. ClinPGx [clinpgx.org]

14. researchgate.net [researchgate.net]

15. journals.biologists.com [journals.biologists.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b610190?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-pralsetinib
https://go.drugbank.com/drugs/DB15822
https://pubmed.ncbi.nlm.nih.gov/35973665/
https://pubmed.ncbi.nlm.nih.gov/35973665/
https://pubmed.ncbi.nlm.nih.gov/35973665/
https://www.onclive.com/view/pralsetinib-active-across-emretem-tumor-types-and-gains-fda-review-
https://www.mdanderson.org/newsroom/pralsetinib-achieves-tissue-agnostic-benefits-for-patients-with-ret-gene-fusions.h00-159542112.html
https://www.mdanderson.org/newsroom/pralsetinib-achieves-tissue-agnostic-benefits-for-patients-with-ret-gene-fusions.h00-159542112.html
https://pubmed.ncbi.nlm.nih.gov/35962206/
https://pubmed.ncbi.nlm.nih.gov/35962206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9388374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9388374/
https://www.asco.org/abstracts-presentations/ABSTRACT503532
https://www.asco.org/abstracts-presentations/ABSTRACT503532
https://www.prnewswire.com/news-releases/blueprint-medicines-presents-arrow-trial-data-for-gavreto-pralsetinib-highlighting-durable-clinical-activity-in-patients-with-metastatic-ret-fusion-positive-non-small-cell-lung-cancer-and-other-advanced-solid-tumors-301295382.html
https://www.prnewswire.com/news-releases/blueprint-medicines-presents-arrow-trial-data-for-gavreto-pralsetinib-highlighting-durable-clinical-activity-in-patients-with-metastatic-ret-fusion-positive-non-small-cell-lung-cancer-and-other-advanced-solid-tumors-301295382.html
https://www.prnewswire.com/news-releases/blueprint-medicines-presents-arrow-trial-data-for-gavreto-pralsetinib-highlighting-durable-clinical-activity-in-patients-with-metastatic-ret-fusion-positive-non-small-cell-lung-cancer-and-other-advanced-solid-tumors-301295382.html
https://www.asco.org/abstracts-presentations/ABSTRACT496194
https://www.asco.org/abstracts-presentations/ABSTRACT496194
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3116
https://www.medpagetoday.com/hematologyoncology/othercancers/100422
https://www.medpagetoday.com/hematologyoncology/othercancers/100422
https://www.clinpgx.org/labelAnnotation/PA166235981
https://www.researchgate.net/figure/Efficacy-of-vepafestinib-in-RET-fusion-dependent-disease-models-in-vivo-Cell-lines_fig5_374154429
https://journals.biologists.com/dmm/article/14/2/dmm047779/223294/RET-inhibition-in-novel-patient-derived-models-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Validating the efficacy of Pralsetinib against different
RET fusion partners]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610190#validating-the-efficacy-of-pralsetinib-against-
different-ret-fusion-partners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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